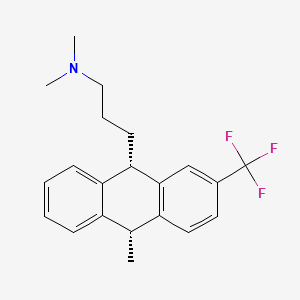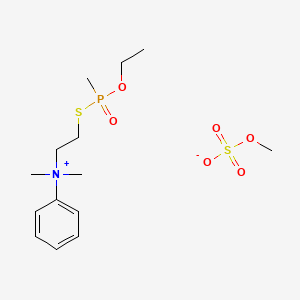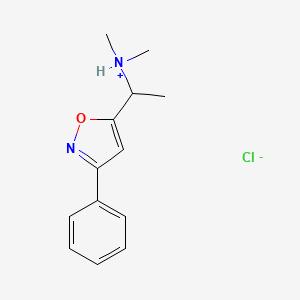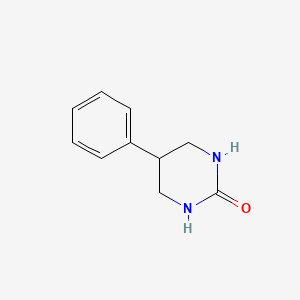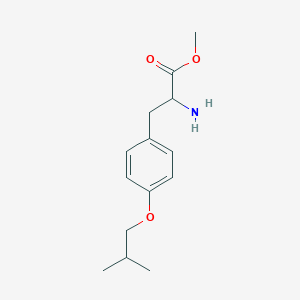![molecular formula C20H15NO2 B13731829 4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of amino and formyl functional groups attached to a phenyl ring. It is used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the amino group. The formyl group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino derivatives with different substituents.
Applications De Recherche Scientifique
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The formyl group can form Schiff bases with amines, which are important in various biochemical pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylphenylboronic acid: Used in Suzuki cross-coupling reactions.
4-Aminobenzaldehyde: Used in the synthesis of Schiff bases and other derivatives.
Uniqueness
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde is unique due to the presence of both amino and formyl groups on the same aromatic ring, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C20H15NO2 |
|---|---|
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C20H15NO2/c21-20-18(16-8-4-14(12-22)5-9-16)2-1-3-19(20)17-10-6-15(13-23)7-11-17/h1-13H,21H2 |
Clé InChI |
OYHGPQMEKIRHOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C=O)N)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



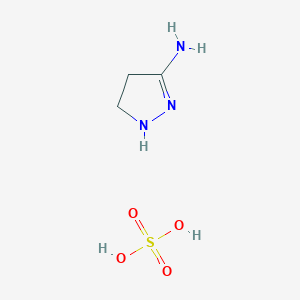



![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)


